Teslascan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

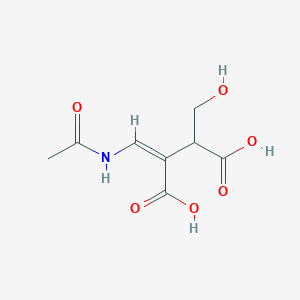

Teslascan, known chemically as mangafodipir trisodium, is a contrast agent used in magnetic resonance imaging (MRI). It enhances the contrast of images, particularly for the liver and pancreas, by utilizing the paramagnetic properties of manganese. This compound is particularly useful in detecting lesions caused by liver cancer or metastases from other cancers .

準備方法

Synthetic Routes and Reaction Conditions: Mangafodipir trisodium is synthesized by chelating manganese (II) ions with dipyridoxyl diphosphate (DPDP). The synthesis involves the reaction of manganese chloride with DPDP in an aqueous solution, followed by purification steps to obtain the final product .

Industrial Production Methods: Industrial production of mangafodipir trisodium involves large-scale synthesis under controlled conditions to ensure purity and consistency. The process includes the use of ascorbic acid to prevent oxidation, sodium chloride for isotonicity, and adjustments of pH using sodium hydroxide or hydrochloric acid .

化学反応の分析

Types of Reactions: Mangafodipir trisodium primarily undergoes transmetallation and dephosphorylation reactions. Upon intravenous administration, the manganese is released from the chelate and taken up by hepatocytes .

Common Reagents and Conditions:

Transmetallation: Involves the exchange of manganese with zinc in the body.

Dephosphorylation: The DPDP ligand undergoes dephosphorylation in the liver.

Major Products Formed: The major products formed from these reactions are free manganese ions and dephosphorylated DPDP, which are then excreted via renal and biliary routes .

科学的研究の応用

Chemistry: Mangafodipir trisodium is used as a paramagnetic contrast agent in MRI to enhance the visibility of internal structures, particularly the liver and pancreas .

Biology and Medicine: In medicine, Teslascan is used to detect liver lesions, hepatocellular carcinomas, and pancreatic lesions. It has also shown potential as an adjunct in chemotherapy and coronary interventions due to its manganese superoxide dismutase (MnSOD) mimetic activity .

Industry: While its primary application is in medical imaging, research is ongoing to explore its use in other industrial applications, such as enhancing the efficacy of chemotherapeutic agents .

作用機序

Mangafodipir trisodium works by releasing manganese ions upon administration. These ions are taken up by normal liver and pancreatic tissues more effectively than by cancerous tissues. The manganese ions interact with water molecules, enhancing the MRI signal and providing a clearer image. Additionally, the MnSOD mimetic activity helps in reducing oxidative stress during chemotherapy .

類似化合物との比較

Gadolinium-EOB-DTPA (Eovist): Another liver-specific MRI contrast agent that enhances the signal intensity of normal liver tissue.

Iron-Oxide Nanoparticles (Resovist): Used for liver imaging, these nanoparticles decrease the signal intensity of normal liver parenchyma.

Gadolinium-BOPTA (MultiHance): Enhances MRI contrast for liver imaging.

Uniqueness of Teslascan: this compound’s uniqueness lies in its dual functionality as both an MRI contrast agent and a MnSOD mimetic. This dual role not only enhances imaging but also provides therapeutic benefits by reducing oxidative stress during treatments .

特性

分子式 |

C22H29MnN4Na3O14P2 |

|---|---|

分子量 |

759.3 g/mol |

IUPAC名 |

trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-1-ium-4-yl]methyl]amino]acetate;manganese |

InChI |

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;;3*+1/p-3 |

InChIキー |

NBHBBGSKOXRZSD-UHFFFAOYSA-K |

正規SMILES |

CC1=[NH+]C=C(C(=C1O)CN(CCN(CC2=C(C(=[NH+]C=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)(O)[O-].[Na+].[Na+].[Na+].[Mn] |

同義語 |

Ca4Mn(DPDP)5 calmangafodipir DPDP mangafodipir mangafodipir trisodium mangafodipir trisodium, anhydrous manganese dipyridoxyl diphosphate manganese-DPDP Mn-DPDP N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid Teslascan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)

![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)

![2-[[5,6-bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B1232647.png)

![5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE](/img/structure/B1232655.png)